BenchChemオンラインストアへようこそ!

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl

Medicinal Chemistry Fragment-Based Drug Discovery Bioisostere Design

This 2,6-diazaspiro[3.5]nonane scaffold is a conformationally constrained, three-dimensional piperazine replacement, critical for fragment-based drug design and DEL campaigns. The pre-installed benzyl group on N-2 enables orthogonal protection strategies, allowing selective, immediate functionalization at N-6—a distinct advantage over unprotected spirocyclic diamines that cuts synthetic steps by 1–2. Secure this regiochemically distinct, sp³-rich core (Fsp³ = 0.571) for CNS-targeted or scaffold-hopping programs.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.24
CAS No. 2377034-71-2
Cat. No. B2861416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl
CAS2377034-71-2
Molecular FormulaC14H22Cl2N2
Molecular Weight289.24
Structural Identifiers
SMILESC1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
InChIKeyKNHXJGFBAVVVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-2,6-diazaspiro[3.5]nonane 2HCl (CAS 2377034-71-2): Procurement-Ready Spirocyclic Diamine Building Block


2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride is a conformationally constrained spirocyclic diamine belonging to the 2,6-diazaspiro[3.5]nonane family. Its rigid bicyclic framework incorporates an azetidine ring spiro-fused to a piperidine ring, with a benzyl substituent at the 2-position nitrogen [1]. The dihydrochloride salt form (MW 289.2 g/mol, C14H22Cl2N2) enhances aqueous solubility and handling stability compared to the free base [2]. This compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, where it functions as a three-dimensional piperazine bioisostere for fragment-based and structure-guided drug design programs [1].

Why 2-Benzyl-2,6-diazaspiro[3.5]nonane 2HCl Cannot Be Arbitrarily Interchanged with In-Class Analogs


Spirodiamine building blocks within the diazaspiro[3.5]nonane class exhibit critical structural differences that preclude simple substitution. The 2,6-regioisomer positions one nitrogen in the azetidine ring and the other in the piperidine ring, creating distinct pKa, steric, and hydrogen-bonding geometry versus the 2,7-regioisomer (where both nitrogens reside in different ring contexts) [1]. Ring size matters: the [3.5] system provides a balance of conformational constraint and synthetic accessibility distinct from the more strained [3.3]heptane or the more flexible [3.4]octane analogs [2]. The benzyl substituent at N-2 further differentiates this compound from unsubstituted 2,6-diazaspiro[3.5]nonane by introducing a functionalization handle for further derivatization and altering lipophilicity (cLogP ~1.79 for the free base) . These architectural features directly impact downstream biological target engagement and pharmacokinetic properties when the scaffold is incorporated into lead molecules.

2-Benzyl-2,6-diazaspiro[3.5]nonane 2HCl: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Fsp3 Comparison: Spirocyclic 3D Character vs. Planar Piperazine

The 2-benzyl-2,6-diazaspiro[3.5]nonane scaffold exhibits a fraction of sp3-hybridized carbons (Fsp3) of 0.571, calculated from its molecular formula (C14H20N2) . This is markedly higher than the Fsp3 of 0.500 for the planar piperazine ring (C4H10N2) that it is designed to replace as a bioisostere. Higher Fsp3 values correlate with improved clinical success rates, aqueous solubility, and reduced off-target promiscuity in drug discovery programs [1]. The spirocyclic junction forces the two ring systems out of planarity, creating a three-dimensional vector presentation of the two amine functionalities that cannot be achieved with monocyclic piperazine or piperidine scaffolds.

Medicinal Chemistry Fragment-Based Drug Discovery Bioisostere Design

Bioisosteric PARP-1 Affinity Retention: Diazaspiro Core vs. Piperazine in Olaparib Framework

In a systematic examination of diazaspiro cores as piperazine replacements within the olaparib pharmacophore, Reilly et al. demonstrated that diazaspiroalkane-containing analogs can retain nanomolar PARP-1 binding affinity [1]. Olaparib itself shows PARP-1 IC50 = 6.0 ± 1.2 nM. The most potent diazaspiro analog identified, 10e (incorporating a 2,6-diazaspiro[3.3]heptane core), achieved IC50 = 12.6 ± 1.1 nM, representing only a ~2-fold reduction in potency versus the parent piperazine-containing drug [1]. Critically, compound 10e did not induce DNA damage at concentrations comparable to olaparib, demonstrating that the spirocyclic replacement decouples target affinity from genotoxicity [1]. By contrast, poor-performing analogs such as 15b (containing a less optimal spiro arrangement) exhibited IC50 = 4,397 ± 1.1 nM [1]. This study provides class-level validation that appropriately configured 2,6-diazaspiro cores are viable piperazine bioisosteres.

PARP Inhibition Bioisostere Validation Oncology

Orthogonal Protection Chemistry: First Reported Synthesis Enabling Selective Mono-Functionalization

Orain et al. (2015, Synlett) reported the first synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane derivatives, achieving 26–53% overall yield over 6 synthetic steps starting from piperidine ethyl ester [1]. This methodology enables selective derivatization at either nitrogen atom—a capability not available with unprotected or symmetrically protected spirodiamines. The key intermediate, benzyl-protected 2,6-diazaspiro[3.5]nonane (compound 11 in the scheme), is the direct precursor to the target compound's free base form [1]. The orthogonal protection strategy (e.g., N-Boc and N-Bn differentiation) allows medicinal chemists to independently elaborate each amine center, a critical advantage for parallel SAR exploration that is not offered by the simpler unsubstituted 2,6-diazaspiro[3.5]nonane dihydrochloride (CAS 1334499-63-6) [1].

Synthetic Methodology Building Block Chemistry Parallel Library Synthesis

Regioisomeric Differentiation: 2,6- vs. 2,7-Diazaspiro[3.5]nonane Biological Outcome Divergence

The nitrogen atom positioning in the diazaspiro[3.5]nonane scaffold dictates distinct biological outcomes. The 2,7-diazaspiro[3.5]nonane core has been extensively validated in two therapeutic contexts: (1) sigma receptor ligand development, where Cosentino et al. (2023) reported compounds 4b (AD186, Ki S1R = 2.7 nM, Ki S2R = 27 nM) and 5b (AB21, Ki S1R = 13 nM, Ki S2R = 102 nM) with in vivo antiallodynic activity [1]; and (2) antimycobacterial benzothiazinones, where the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold achieved MIC < 0.016 μg/mL against drug-sensitive and multidrug-resistant M. tuberculosis strains [2]. The 2,6-regioisomer (the target compound scaffold) presents a different nitrogen geometry—with one nitrogen in an azetidine and the other in a piperidine ring—producing a distinct hydrogen-bond donor/acceptor vector arrangement. This regioisomeric switch can be exploited when 2,7-scaffold leads encounter selectivity, pharmacokinetic, or intellectual property limitations [1].

Sigma Receptors Antimycobacterial Agents Structure-Activity Relationship

Commercial Availability and Purity Benchmarking Against Unsubstituted Parent Scaffold

2-Benzyl-2,6-diazaspiro[3.5]nonane 2HCl is commercially available from multiple established suppliers including Enamine (catalog EN300-7460655) and 1PlusChem, with typical purity specifications of 95–98% [1]. The dihydrochloride salt form offers practical advantages: aqueous solubility for direct use in parallel chemistry, non-hygroscopic storage stability, and compatibility with standard amide coupling and reductive amination protocols without requiring a separate salt-formation step. Pricing from Enamine ranges from approximately $282 for 50 mg to $5,221 for 10 g (95% purity), reflecting its status as a specialty research building block [1]. The unsubstituted 2,6-diazaspiro[3.5]nonane dihydrochloride (CAS 1334499-63-6) is also commercially available but lacks the benzyl functionalization handle that enables direct incorporation into target molecules without additional protection/deprotection chemistry.

Chemical Sourcing Procurement Building Block Supply

Ring-Size Optimization: [3.5]nonane Balances Constraint and Synthetic Tractability vs. [3.3]heptane and [3.4]octane

The 2,6-diazaspiro[3.5]nonane scaffold occupies a strategic middle ground in the ring-size continuum. The smaller 2,6-diazaspiro[3.3]heptane system (two azetidine rings) is highly strained and has documented ring-opening susceptibility under acidic conditions, requiring TFA deprotection protocols rather than HCl [1]. The larger 2,6-diazaspiro[3.4]octane offers greater flexibility but reduced three-dimensional character. The [3.5]nonane system, with its azetidine-piperidine combination, provides sufficient conformational constraint to maintain spirocyclic 3D character (Fsp3 = 0.571) while offering practical chemical stability compatible with HCl salt formation and standard peptide coupling conditions [2]. The six-membered piperidine ring also provides a chair conformation that can favorably present the secondary amine for target engagement in ways not possible with the rigidly planar azetidine-azetidine [3.3] system.

Conformational Analysis Scaffold Design Medicinal Chemistry

2-Benzyl-2,6-diazaspiro[3.5]nonane 2HCl: Evidence-Backed Application Scenarios for Scientific Procurement


Piperazine Bioisostere Replacement in Lead Optimization Programs

For medicinal chemistry teams seeking to replace metabolically labile or promiscuous piperazine moieties in lead series, the 2-benzyl-2,6-diazaspiro[3.5]nonane scaffold offers a validated bioisosteric alternative. As demonstrated by Reilly et al., 2,6-diazaspiro cores can maintain target potency within ~2-fold of the parent piperazine-containing molecule while providing the three-dimensional character (Fsp3 = 0.571) associated with improved clinical candidate properties [1]. The benzyl substituent provides a synthetic handle for immediate elaboration or can be cleaved by hydrogenolysis to access the free NH for further diversification. This strategy is particularly relevant for CNS-targeted programs where sp3-rich frameworks correlate with enhanced brain penetration [2].

Parallel Library Synthesis Using Orthogonal Protection Chemistry

The pre-installed benzyl protecting group on N-2 of the target compound enables direct, selective functionalization at N-6 without additional protection steps. As described by Orain et al. in the foundational synthetic methodology, the benzyl group can be retained through multiple synthetic transformations and removed cleanly by catalytic hydrogenation when N-2 deprotection is desired [3]. This orthogonal protection strategy supports rapid parallel library synthesis—a key workflow in hit-to-lead and lead optimization—by reducing per-compound synthetic step count by an estimated 1–2 steps compared to protocols starting from the unprotected 2,6-diazaspiro[3.5]nonane dihydrochloride [3].

Scaffold-Hopping for Freedom-to-Operate in Competitive Target Landscapes

Where the 2,7-diazaspiro[3.5]nonane scaffold is extensively exemplified in patent literature—particularly for sigma receptor ligands (Ki S1R = 2.7–13 nM; Cosentino et al. 2023 [4]) and antimycobacterial benzothiazinones (MIC < 0.016 μg/mL; Wang et al. 2020 [5])—the 2,6-regioisomer remains comparatively underexplored. The distinct nitrogen geometry of the 2,6-system (azetidine-N + piperidine-N vs. azetidine-N + azetidine-N in the 2,7-isomer) provides a legitimate scaffold-hopping opportunity. Programs targeting sigma receptors, PARP enzymes, or mycobacterial DprE1 can use the 2-benzyl-2,6-diazaspiro[3.5]nonane scaffold to explore novel IP space while retaining the spirocyclic diamine pharmacophore features validated in the 2,7-series [4][5].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's favorable physicochemical profile—molecular weight 289.2 g/mol, rotatable bonds = 2, topological polar surface area = 15.3 Ų (free base) [6]—positions it within Rule-of-3 compliant fragment space. The dihydrochloride salt provides the aqueous solubility required for fragment screening at mM concentrations. The benzyl group serves as a minimal hydrophobic pharmacophore element for initial target engagement, while the secondary amine at N-6 offers a direct connection point for library encoding in DEL technology. This combination of properties makes the compound suitable as a fragment-library member or a core scaffold for DEL-based hit identification campaigns.

Quote Request

Request a Quote for 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.